Tinidazole
Overview
Description
Tinidazole is a synthetic antiprotozoal and antibacterial agent belonging to the nitroimidazole class of compounds. It is widely used to treat various protozoan infections, including those caused by Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica. This compound is known for its effectiveness in treating anaerobic bacterial infections and is often prescribed when metronidazole is not suitable .
Mechanism of Action
- Tinidazole is a nitroimidazole compound used to treat trichomoniasis, giardiasis, amebiasis, and bacterial vaginosis .
- This compound disrupts the DNA helical structure , leading to inhibition of nucleic acid synthesis .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
Tinidazole interacts with various biomolecules in its role as an antiprotozoal agent. It is bactericidal at low concentrations and its antibacterial spectrum covers almost all anaerobic bacteria and some capnophilic microorganisms . The drug is rapidly bactericidal against Bacteroides fragilis and its activity is not affected by inoculum size or growth rate .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is used to treat certain infections caused by bacteria, such as infection of the intestines or vagina . This compound is also used to treat certain sexually transmitted infections and is used to treat giardiasis or amebiasis in adults and children at least 3 years old .
Molecular Mechanism
The molecular mechanism of action of this compound involves the reduction of its nitro group in Trichomonas by a ferredoxin-mediated electron transport system . The free nitro radical generated as a result of this reduction is believed to be responsible for the antiprotozoal activity .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows sustained release over time. For example, a study showed that a this compound-loaded in situ gel forming system showed sustained this compound release over 192 hours with a low burst effect .
Metabolic Pathways
This compound is partly metabolized by oxidation, hydroxylation, and conjugation . This compound is the major drug-related constituent in plasma after human treatment, along with a small amount of the 2-hydroxymethyl metabolite .
Transport and Distribution
This compound is readily taken up and cleared from most body tissues . More than adequate antimicrobial concentrations have been demonstrated in key tissues—those of the gastrointestinal tract, the genital tract, the buccal cavity, and the cerebrospinal fluid (CSF), following the clinically recommended dosage regime .
Subcellular Localization
Given its mechanism of action, it can be inferred that this compound likely localizes to the site of the ferredoxin-mediated electron transport system within the cell, where it is reduced to exert its antiprotozoal activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tinidazole is synthesized through a multi-step process involving the nitration of imidazole derivatives. The key steps include:
Nitration: The nitration of 2-methylimidazole to form 2-methyl-5-nitroimidazole.
Alkylation: The alkylation of 2-methyl-5-nitroimidazole with ethylsulfonyl chloride to produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and alkylation reactions under controlled conditions to ensure high yield and purity. The process is optimized for cost-effectiveness and environmental safety, often incorporating green chemistry principles to minimize waste and use of hazardous reagents .
Types of Reactions:
Reduction: this compound undergoes reduction reactions, particularly in anaerobic conditions, where the nitro group is reduced to an amino group.
Oxidation: It can also undergo oxidation reactions, although these are less common in biological systems.
Substitution: this compound can participate in substitution reactions, especially in the presence of nucleophiles
Common Reagents and Conditions:
Reduction: Commonly involves ferredoxin-mediated electron transport systems in anaerobic organisms.
Oxidation: Typically requires strong oxidizing agents.
Substitution: Often involves nucleophilic reagents under mild conditions
Major Products:
Reduction: Produces amino derivatives.
Oxidation: Can lead to the formation of various oxidized metabolites.
Substitution: Results in substituted imidazole derivatives
Scientific Research Applications
Tinidazole has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study nitroimidazole chemistry and its reactivity.
Biology: Investigated for its effects on protozoan and bacterial DNA, providing insights into microbial resistance mechanisms.
Medicine: Extensively studied for its therapeutic potential in treating protozoan and anaerobic bacterial infections.
Comparison with Similar Compounds
Metronidazole: Another nitroimidazole with similar antiprotozoal and antibacterial properties.
Clindamycin: An antibiotic used for anaerobic bacterial infections but belongs to the lincosamide class.
Uniqueness of Tinidazole:
Longer Half-Life: this compound has a longer half-life compared to metronidazole, allowing for less frequent dosing.
Efficacy in Resistant Infections: this compound is often effective in cases where metronidazole resistance is observed
This compound’s unique properties and broad-spectrum activity make it a valuable agent in the treatment of protozoan and anaerobic bacterial infections.
Properties
IUPAC Name |
1-(2-ethylsulfonylethyl)-2-methyl-5-nitroimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O4S/c1-3-16(14,15)5-4-10-7(2)9-6-8(10)11(12)13/h6H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLSLZFTEKNLFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCN1C(=NC=C1[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023676 | |
Record name | Tinidazole | |
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Molecular Weight |
247.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Tinidazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015047 | |
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Solubility |
>37.1 [ug/mL] (The mean of the results at pH 7.4), 3.03e+00 g/L | |
Record name | SID855690 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Tinidazole | |
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Mechanism of Action |
Tinidazole is a prodrug and antiprotozoal agent. The nitro group of tinidazole is reduced in Trichomonas by a ferredoxin-mediated electron transport system. The free nitro radical generated as a result of this reduction is believed to be responsible for the antiprotozoal activity. It is suggested that the toxic free radicals covalently bind to DNA, causing DNA damage and leading to cell death. The mechanism by which tinidazole exhibits activity against Giardia and Entamoeba species is not known, though it is probably similar., The nitro group of tinidazole is reduced by cell extracts of Trichomonas. As a result of this reduction a free nitro radical is generated which may be responsible for the antiprotozoal activity. The mechanism by which tinidazole exhibits activity against Giardia and Entamoeba species is not known. | |
Record name | Tinidazole | |
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Record name | TINIDAZOLE | |
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Color/Form |
Colorless crystals from benzene | |
CAS No. |
148159-84-6, 19387-91-8 | |
Record name | 1H-Imidazole, 1-[2-(ethylsulfonyl)ethyl]-2-methyl-5-nitro-, radical ion(1-) | |
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Record name | Tinidazole | |
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Record name | Tinidazole | |
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Melting Point |
127-128 °C, 127 - 128 °C | |
Record name | Tinidazole | |
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URL | https://www.drugbank.ca/drugs/DB00911 | |
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Record name | Tinidazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015047 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Tinidazole exert its antimicrobial effect?
A1: this compound, like other nitroimidazoles, functions as a prodrug. [] Inside anaerobic bacteria and protozoa, its nitro group (NO2) is reduced by low redox potential enzymes like pyruvate:ferredoxin oxidoreductase. This reduction generates a toxic nitro radical anion (NO2•−). [] The radical anion then interacts with intracellular targets like DNA, leading to strand breakage, helix destabilization, and ultimately, cell death. []
Q2: What is the molecular formula, weight, and key spectroscopic data for this compound?
A2: this compound has the molecular formula C8H13N3O4S. Its molecular weight is 247.27 g/mol. Spectroscopically, this compound shows a maximum absorbance (λmax) at various wavelengths depending on the solvent: 294 nm in 0.1N HCl, 312 nm in ethanol, 319 nm in distilled water, and 375 nm in 0.1N NaOH. [] This difference in λmax highlights the influence of solvent polarity on the drug's chromophoric properties.
Q3: How does this compound perform in different formulations?
A3: this compound has been successfully incorporated into various formulations, including oral tablets, suspensions, vaginal capsules, and injectable implants. [, , , , , ] For instance, intragastric floating pellets using sodium alginate as a matrix showed promising sustained-release characteristics in vitro, floating for over 10 hours in simulated gastric fluid. [] Researchers have also investigated polyvinyl alcohol strips for periodontal delivery, demonstrating sustained therapeutic release over 9 days. []
Q4: Are there stability concerns with this compound formulations?
A4: Maintaining stability and preventing crystallization, particularly in injectable formulations, has been a challenge. [] A study explored the use of stabilizers and activated carbon during the preparation process to address clarity and crystallization issues in this compound and sodium chloride injections. []
A4: this compound's mechanism of action does not involve catalytic properties. Its primary mode of action relies on its chemical conversion within target organisms.
Q5: Have computational methods been used to study this compound?
A5: While the provided research papers do not delve into extensive computational modeling of this compound, factor space partial least squares (PLS) analysis has been used for simultaneous determination of norfloxacin and this compound in pharmaceutical formulations. [] This highlights the potential of chemometric techniques in analyzing this compound-containing samples.
Q6: How do structural modifications affect this compound's activity?
A6: Research exploring the synthesis of 2-substituted this compound analogs found that incorporating an electron-withdrawing cyano group instead of a methyl group at position 2 enhanced the compound's antibacterial activity. [] This suggests that modifying the electronic properties of the this compound molecule can impact its interaction with biological targets. Furthermore, complexing this compound with Cu(II) decreased the formation of the toxic nitro radical anion while maintaining similar activity against bacteria and amoeba compared to this compound alone. [] This suggests the potential for developing this compound derivatives with a favorable therapeutic index by minimizing side effects associated with excessive radical formation.
Q7: What are the challenges in formulating this compound for optimal delivery?
A7: Researchers have explored various approaches to enhance this compound delivery and address stability concerns. One study investigated in situ forming poly(lactic acid) (PLA) implants containing this compound for localized treatment of periodontitis. [] The addition of polyethylene glycol 400 and glycerol to the PLA matrix successfully reduced the initial burst release rate, enabling sustained drug delivery over 7 days. []
Q8: How is this compound absorbed and distributed in the body?
A8: Following oral administration, this compound is well-absorbed, achieving peak plasma concentrations within 1-2 hours. [, ] Notably, its concentration in saliva closely mirrors that in plasma, highlighting the potential for monitoring drug levels through saliva samples. [] Studies in dogs revealed that colon-specific formulations of this compound successfully delivered the drug to the colon with minimal release in the small intestine. [] This targeted delivery is particularly advantageous in treating intestinal infections.
Q9: What is the metabolic fate of this compound in humans?
A9: Research suggests that N-oxidation is a significant metabolic pathway for this compound in humans. [] The N-oxide metabolite was detected in both blood and urine samples of healthy volunteers following a single oral dose. []
Q10: What is the evidence for this compound's efficacy in treating periodontitis?
A10: Clinical trials comparing this compound to metronidazole in treating periodontitis have shown promising results. One study found that topical application of this compound led to significant reductions in gingival bleeding, probing pocket depth, and plaque index compared to metronidazole. [] Importantly, the topical application was associated with fewer local adverse reactions, suggesting a favorable safety profile for localized treatment. [] Another study demonstrated that a single 2-g oral dose of this compound achieved concentrations in gingival crevicular fluid and gingival tissue exceeding the minimum inhibitory concentration for many anaerobic bacteria. []
Q11: How effective is this compound in treating giardiasis?
A11: Clinical trials have demonstrated the efficacy of a single oral dose of this compound in treating giardiasis, achieving high cure rates comparable to a 3-day course of metronidazole. [, ]
Q12: Is there evidence of resistance developing to this compound?
A12: While this compound has been effective in treating infections caused by anaerobic bacteria and certain protozoa, concerns about emerging resistance have been raised. Studies suggest that Helicobacter pylori, a bacterium associated with gastritis and ulcers, may be developing resistance to imidazoles, including this compound. [] This highlights the importance of ongoing surveillance and prudent antimicrobial stewardship to minimize the emergence and spread of resistance.
A12: While this Q&A focuses on the scientific aspects and avoids discussing side effects, it is crucial to acknowledge that all medications, including this compound, can have potential adverse effects. For comprehensive safety information, please consult the prescribing information and consult with a healthcare professional.
Q13: What innovative approaches are being explored for targeted delivery of this compound?
A13: Researchers are continuously exploring novel drug delivery strategies to enhance this compound's therapeutic efficacy while minimizing potential side effects. One promising approach involves the development of in situ forming implants for localized drug delivery to periodontal pockets. [] These implants, based on biodegradable polymers like PLA, release this compound in a controlled manner, maintaining therapeutic drug levels at the infection site for an extended period.
Q14: How do different formulations affect this compound's dissolution and solubility?
A16: this compound's solubility can be influenced by factors such as pH and the presence of excipients. Research on intragastric floating pellets containing this compound highlighted that the rate of drug release increased with increasing pH of the dissolution media. [] This observation underscores the importance of considering the physiological pH environment when designing oral dosage forms for optimal drug release.
A17: The development and validation of analytical methods for this compound analysis are crucial for ensuring accurate and reliable results. Studies have demonstrated the validation of various analytical techniques, including HPLC and spectrophotometric methods, following ICH guidelines. [, , ] This rigorous validation process involves assessing parameters like linearity, accuracy, precision, and robustness to guarantee the method's suitability for its intended purpose.
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